What is the function of Coprogen in fungi?
What is the function of Coprogen in fungi?
An In-depth Technical Guide on the Function of Coprogen in Fungi
Introduction
Iron is an essential micronutrient for nearly all living organisms, including fungi, where it serves as a critical cofactor in a myriad of physiological processes such as respiration and DNA synthesis.[1] However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable. To overcome this limitation, many fungi have evolved a sophisticated high-affinity iron acquisition system centered on the production and secretion of siderophores.[2]
Coprogen is a prominent member of the hydroxamate class of siderophores, which are low-molecular-weight compounds with an exceptionally high affinity for ferric ions.[1][3] Produced by various fungal species, including those from the genera Penicillium and Aspergillus, coprogen acts as an extracellular iron scavenger.[1][4][5] The fungus secretes the iron-free form of the molecule (desferricoprogen), which chelates environmental Fe³⁺, forming a soluble ferric-coprogen complex. This complex is then recognized and internalized by specific transporters on the fungal cell surface, delivering the essential iron into the cell.[6] This guide provides a comprehensive overview of the function, biosynthesis, and regulation of coprogen in fungi.
Molecular Structure and Iron Chelation
Coprogen is structurally classified as a linear trihydroxamate-type siderophore.[6] Its iron-chelating capability is conferred by three hydroxamate groups (-N(OH)-C=O), which act as bidentate ligands. These groups coordinate a single ferric ion in a stable, 1:1 hexadentate octahedral complex.[6][7][8] The core structure is composed of three N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine (AMHO) units.[6][9] This stable complex solubilizes the ferric ion, making it available for cellular uptake.
Coprogen Biosynthesis Pathway
The biosynthesis of coprogen is a multi-step enzymatic process that originates from the amino acid L-ornithine.[6][8] The pathway is dependent on non-ribosomal peptide synthetase (NRPS) machinery and is encoded by a dedicated Biosynthetic Gene Cluster (BGC).[1][6]
Key steps in the pathway include:
-
Hydroxylation of L-ornithine: The initial step involves the hydroxylation of the N⁵ amino group of L-ornithine to form N⁵-hydroxy-L-ornithine. This reaction is catalyzed by an L-ornithine N⁵-oxygenase, an enzyme encoded by genes such as sidA in Aspergillus fumigatus and mrsidA in Metarhizium robertsii.[9][10]
-
Acylation: N⁵-hydroxyornithine is then acylated with anhydromevalonyl-CoA by an acyl-CoA N-acyltransferase (e.g., CopB in P. roqueforti) to form N⁵-anhydromevalonyl-N⁵-hydroxyornithine (AMHO).[1]
-
NRPS-mediated Condensation: A non-ribosomal peptide synthetase (NRPS), such as CopA in P. roqueforti, catalyzes the condensation of AMHO precursor units to form the intermediate siderophore, coprogen B.[1]
-
Final Acetylation: In the final step, coprogen B is acetylated by a second acyl-CoA N-acyltransferase (e.g., CopE in P. roqueforti) to yield the mature coprogen siderophore.[1]
Dimerumic acid, another hydroxamate siderophore, is also an important intermediate in this pathway and possesses siderophore activity itself.[1][3]
Mechanism of Iron Uptake and Regulation
Iron Acquisition
The acquisition of iron via coprogen is a shuttle mechanism:[6]
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Secretion: Under iron-deficient conditions, the fungus synthesizes and secretes desferricoprogen into the extracellular environment.
-
Chelation: Desferricoprogen binds with high affinity to any available environmental Fe³⁺, forming the stable, soluble ferric-coprogen complex.
-
Uptake: The ferric-coprogen complex is recognized by specific high-affinity transporters on the fungal cell membrane, which belong to the Siderophore-Iron Transporter (SIT) family, a subgroup of the Major Facilitator Superfamily (MFS) of transporters.[1][11]
-
Intracellular Release: Once inside the cell, iron is released from the coprogen molecule. This can occur through reduction of Fe³⁺ to Fe²⁺ or via ligand exchange, where the iron is transferred to an intracellular siderophore like ferricrocin for storage.[2]
Transcriptional Regulation
The biosynthesis of coprogen is tightly regulated at the transcriptional level to maintain iron homeostasis and prevent toxicity from iron overload.[1] This regulation is primarily controlled by a negative feedback loop involving two key transcription factors:
-
SreA: A GATA-like transcription factor that acts as a repressor under iron-replete conditions. When intracellular iron levels are high, SreA binds to the promoter regions of genes within the coprogen BGC and other iron uptake-related genes, repressing their transcription.[1][5]
-
HapX: A bZIP-type transcription factor that functions as an activator under iron-deficient conditions. When iron is scarce, HapX promotes the expression of genes required for coprogen biosynthesis and iron acquisition.[1][5]
Quantitative Data
Quantitative analysis of coprogen function often involves assessing its impact on fungal growth under iron limitation and its biochemical properties related to iron binding.
| Parameter | Fungal Strain / Condition | Value / Observation | Reference |
| Growth in Iron-Limited Media | Penicillium roqueforti (Wild-Type) | Colony Diameter: 1.96 - 2.16 cm (after 7 days) | [1] |
| P. roqueforti (ΔcopA mutant) | Colony Diameter: 1.76 cm (significant reduction) | [1] | |
| P. roqueforti (ΔcopB mutant) | Colony Diameter: 1.67 cm (significant reduction) | [1] | |
| Iron Binding Kinetics | Coprogen B (CPGB) vs. Deferoxamine (DFO) | CPGB shows a more gradual but ultimately greater iron-binding capacity over a 120-minute period compared to the immediate binding of DFO. | [12] |
| Transporter Protein Stabilization | FhuE Transporter + Fe-Coprogen | Fe-coprogen binding increases the thermal melting temperature of the FhuE protein from 69.8°C to 72.5°C, indicating a stabilizing interaction. | [13] |
Experimental Protocols
A combination of microbiological, biochemical, and genetic techniques is employed to study coprogen.
Protocol: Detection of Siderophore Production (CAS Agar Assay)
The Chrome Azurol S (CAS) assay is a universal colorimetric test for detecting siderophores. Siderophores chelate iron from the blue-colored Fe³⁺-CAS-HDTMA complex, causing a visible color change to orange or yellow.[14][15]
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
PIPES buffer
-
FeCl₃·6H₂O
-
Nutrient agar medium appropriate for the fungus (e.g., Potato Dextrose Agar)
Procedure:
-
Prepare CAS Indicator Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
In a separate beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution (in 10 mM HCl).
-
Slowly mix the CAS solution with the HDTMA solution. While stirring vigorously, add 10 mL of the 1 mM FeCl₃ solution. The resulting solution should be deep blue. Autoclave to sterilize.
-
-
Prepare Assay Plates:
-
Prepare the desired fungal growth medium (e.g., 900 mL of PDA). Autoclave and cool to approximately 50°C.
-
Aseptically mix 100 mL of the sterile CAS indicator solution with the 900 mL of molten agar.
-
Pour the mixture into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Observation:
-
Siderophore production is indicated by the formation of a yellow-orange halo around the fungal colony against the blue background of the agar.[16] The diameter of the halo can be measured for semi-quantitative comparison.
-
Protocol: Isolation and Quantification of Coprogen
Methodology:
-
Fungal Culture: Grow the fungus in a liquid, iron-deficient medium for several days to induce siderophore production.[18]
-
Extraction: Remove the fungal biomass by filtration or centrifugation. The supernatant contains the secreted siderophores.
-
Purification:
-
Identification: Analyze the purified fractions using Liquid Chromatography/High-Resolution Mass Spectrometry (LC/HRMS) and Nuclear Magnetic Resonance (NMR) to confirm the presence and structure of coprogen.[1][9]
-
Quantification of Iron-Binding Activity:
Protocol: Functional Gene Analysis via CRISPR-Cas9
To confirm the function of genes in the coprogen BGC, gene disruption can be performed using CRISPR-Cas9 technology, as demonstrated in P. roqueforti.[1]
General Workflow:
-
Design and Synthesize gRNA: Design guide RNAs that target specific genes within the coprogen BGC (e.g., copA, copB, copE).
-
Construct Transformation Vector: Clone the gRNA and Cas9 nuclease expression cassettes into a suitable fungal transformation vector.
-
Fungal Transformation: Transform fungal protoplasts with the CRISPR-Cas9 vector.
-
Mutant Screening: Screen the resulting transformants for the desired gene disruption using PCR and DNA sequencing.
-
Phenotypic Analysis: Analyze the mutants for their inability to produce coprogen (via LC/HRMS) and their growth phenotype on iron-deficient media (e.g., CAS agar).[1]
References
- 1. Molecular basis for the biosynthesis of the siderophore coprogen in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquisition, Transport, and Storage of Iron by Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for the biosynthesis of the siderophore coprogen in the cheese-ripening fungus Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coprogen | C35H53FeN6O13 | CID 76957149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Genome mining and functional genomics for siderophore production in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coprogen Siderophore [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of Coprogen and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]
- 10. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Roles of Arbuscular Mycorrhizal Fungi in Plant–Iron Homeostasis [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of the molecular basis for coprogen import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 15. dc.etsu.edu [dc.etsu.edu]
- 16. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Siderophore Detection assay [protocols.io]
- 18. researchgate.net [researchgate.net]
